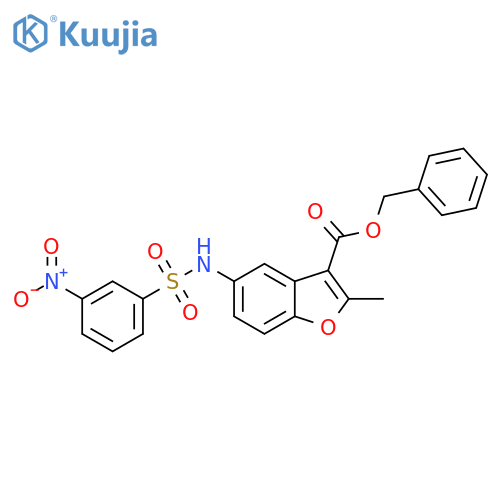

Cas no 431909-81-8 (benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate)

431909-81-8 structure

商品名:benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

CAS番号:431909-81-8

MF:C23H18N2O7S

メガワット:466.463224887848

CID:6467138

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

- 3-Benzofurancarboxylic acid, 2-methyl-5-[[(3-nitrophenyl)sulfonyl]amino]-, phenylmethyl ester

-

- インチ: 1S/C23H18N2O7S/c1-15-22(23(26)31-14-16-6-3-2-4-7-16)20-12-17(10-11-21(20)32-15)24-33(29,30)19-9-5-8-18(13-19)25(27)28/h2-13,24H,14H2,1H3

- InChIKey: GMUXZWLUACOROC-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(NS(C3=CC=CC([N+]([O-])=O)=C3)(=O)=O)C=C2C(C(OCC2=CC=CC=C2)=O)=C1C

じっけんとくせい

- 密度みつど: 1.447±0.06 g/cm3(Predicted)

- ふってん: 647.3±65.0 °C(Predicted)

- 酸性度係数(pKa): 7.31±0.30(Predicted)

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1113-0734-4mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 4mg |

$66.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-1mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 1mg |

$54.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-50mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 50mg |

$160.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-2μmol |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 2μmol |

$57.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-20mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 20mg |

$99.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-30mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 30mg |

$119.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-20μmol |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 20μmol |

$79.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-3mg |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 3mg |

$63.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-10μmol |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 10μmol |

$69.0 | 2023-07-31 | |

| Life Chemicals | F1113-0734-5μmol |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate |

431909-81-8 | 90%+ | 5μmol |

$63.0 | 2023-07-31 |

benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

431909-81-8 (benzyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量